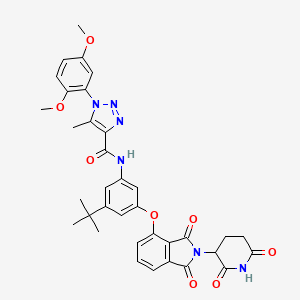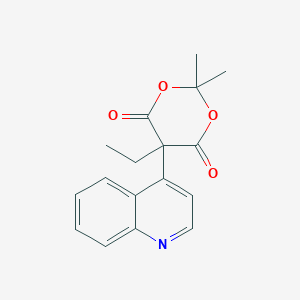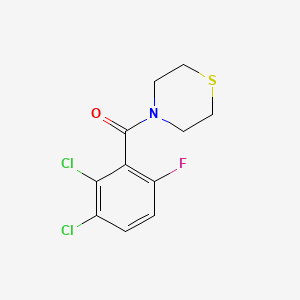![molecular formula C11H11BrN4 B14014019 6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline CAS No. 65340-80-9](/img/structure/B14014019.png)
6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is a chemical compound characterized by the presence of a quinoline ring substituted with a bromo group at the 6th position and a diazenyl group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine typically involves the following steps:
Bromination of Quinoline: Quinoline is brominated at the 6th position using bromine or a brominating agent under controlled conditions.
Diazotization: The brominated quinoline undergoes diazotization to introduce the diazenyl group at the 4th position.
Methylation: The final step involves the methylation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps to ensure the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Applications De Recherche Scientifique
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinoline: Shares the quinoline ring and bromo substitution but lacks the diazenyl and methyl-methanamine groups.
4-Diazenylquinoline: Contains the diazenyl group but differs in other substituents.
N-Methylmethanamine: Contains the methyl-methanamine group but lacks the quinoline ring and bromo substitution.
Uniqueness
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is unique due to the combination of the quinoline ring, bromo substitution, diazenyl group, and methyl-methanamine group. This unique structure contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
65340-80-9 |
|---|---|
Formule moléculaire |
C11H11BrN4 |
Poids moléculaire |
279.14 g/mol |
Nom IUPAC |
N-[(6-bromoquinolin-4-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11BrN4/c1-16(2)15-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,1-2H3 |
Clé InChI |
KLKMRPAQJCWKLW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=C2C=C(C=CC2=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


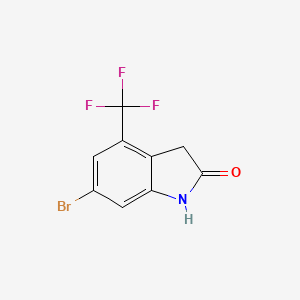
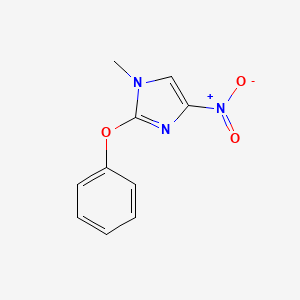
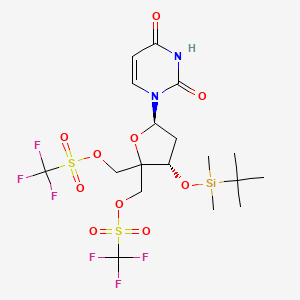
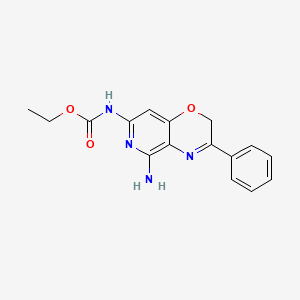
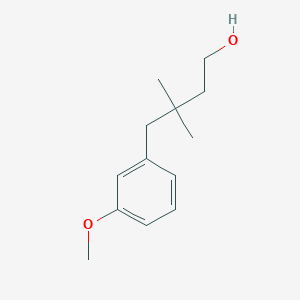
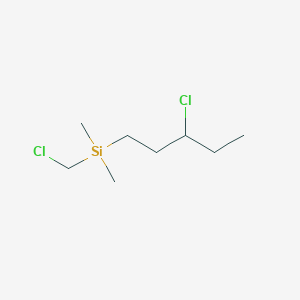
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)

